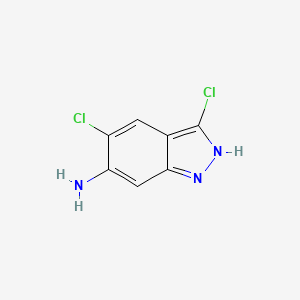
2-(4-Bromo-2-chlorophenyl)acetic acid
Übersicht
Beschreibung
2-(4-Bromo-2-chlorophenyl)acetic acid is a chemical compound used as an intermediate in the preparation of biologically active compounds . It has been found to be a novel therapeutic agent that can be useful in the prevention or treatment of estrogen-sensitive breast cancer .
Molecular Structure Analysis
The molecular formula of 2-(4-Bromo-2-chlorophenyl)acetic acid is C8H6BrClO2 . This indicates that the molecule is composed of eight carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, and two oxygen atoms.Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiomerically Pure Compounds
A study by Zhang et al. (2014) highlights a synthesis method involving 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid, demonstrating the potential of this compound in creating enantiomerically pure diarylethanes. This research indicates its utility in producing compounds with high enantiomeric purities, which is crucial in pharmaceutical and chemical industries (Zhang et al., 2014).
Synthesis of α-Bromophenylacetic Acid Derivatives
In a different context, Ogura et al. (1975) explored the synthesis of α-bromophenylacetic acid derivatives, including α-bromo(p-chlorophenyl) acetic acid, from various starting materials. This study signifies the adaptability of bromo and chloro-substituted phenylacetic acids in chemical synthesis (Ogura et al., 1975).
Radioactive Synthesis
Dischino et al. (2003) conducted a study involving the synthesis of a complex carbon-14 labeled compound starting from 2-bromo[1-14C]acetic acid, emphasizing the role of bromo-chlorophenylacetic acid derivatives in radioactive and tracer compound synthesis (Dischino et al., 2003).
Utility in Anti-Inflammatory and Analgesic Activities
A study by Attimarad and Bagavant (1999) shows the application of related compounds, such as 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids, in exploring anti-inflammatory and analgesic activities. This study signifies the potential pharmacological applications of bromo and chloro-substituted acetic acids (Attimarad & Bagavant, 1999).
Implications in Environmental Chemistry
Heberer and Dünnbier (1999) highlighted the environmental implications of DDA (2,2-bis(chlorophenyl)acetic acid), a related compound, as a significant contaminant in aquatic systems. This study underscores the importance of monitoring and understanding the environmental fate of such compounds (Heberer & Dünnbier, 1999).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds are known to interact with their targets, leading to changes in cellular processes . These interactions can result in a variety of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Similar compounds are known to affect a variety of pathways, leading to diverse biological activities . The downstream effects of these pathway alterations can vary widely, depending on the specific pathway and the nature of the alteration.
Pharmacokinetics
The compound’s molecular weight, density, boiling point, and melting point have been reported
Result of Action
Similar compounds are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions .
Eigenschaften
IUPAC Name |
2-(4-bromo-2-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWUQSVZPLUCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695207 | |
| Record name | (4-Bromo-2-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-chlorophenyl)acetic acid | |
CAS RN |
916516-89-7 | |
| Record name | (4-Bromo-2-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


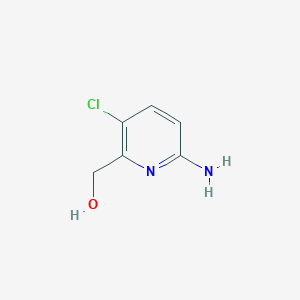
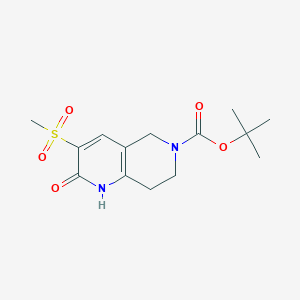
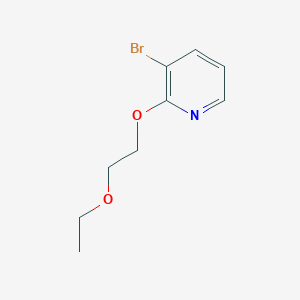
![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)

![2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1523481.png)


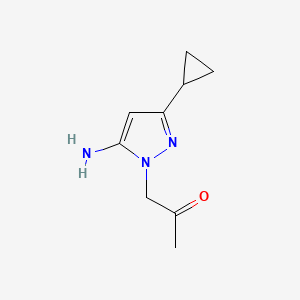
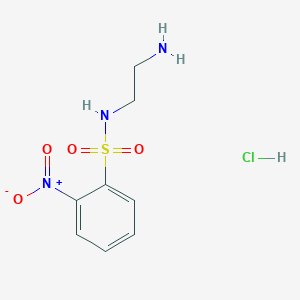

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)

